Bis(trimethylsilyl) (2-chloroethyl)phosphonate
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Overview
Description
Bis(trimethylsilyl) (2-chloroethyl)phosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a 2-chloroethyl group and two trimethylsilyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(trimethylsilyl) (2-chloroethyl)phosphonate typically involves the reaction of 2-chloroethylphosphonic acid with trimethylsilyl chloride in the presence of a base. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Bis(trimethylsilyl) (2-chloroethyl)phosphonate undergoes various chemical reactions, including substitution, hydrolysis, and oxidation. These reactions are facilitated by the presence of the trimethylsilyl and 2-chloroethyl groups, which can be selectively modified under appropriate conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions, often at room temperature.
Hydrolysis Reactions: Hydrolysis of this compound can be achieved using water or aqueous acids, leading to the formation of 2-chloroethylphosphonic acid.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphonate group, resulting in the formation of phosphonic acid derivatives.
Major Products Formed: The major products formed from these reactions include 2-chloroethylphosphonic acid, various substituted phosphonates, and phosphonic acid derivatives .
Scientific Research Applications
Chemistry: In chemistry, bis(trimethylsilyl) (2-chloroethyl)phosphonate is used as a reagent in the synthesis of various organophosphorus compounds. Its ability to undergo selective reactions makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a precursor to bioactive phosphonates. These derivatives have applications in drug development, particularly as enzyme inhibitors and antiviral agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer synthesis .
Mechanism of Action
The mechanism of action of bis(trimethylsilyl) (2-chloroethyl)phosphonate involves its ability to undergo selective chemical reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For example, in drug development, the phosphonate derivatives may target specific enzymes or receptors, inhibiting their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Bis(2-chloroethyl) methylphosphonate: This compound is similar in structure but contains a methyl group instead of trimethylsilyl groups.
Bis(2-chloroethyl) 2-chloroethylphosphonate: Another similar compound with an additional 2-chloroethyl group.
Uniqueness: Bis(trimethylsilyl) (2-chloroethyl)phosphonate is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s stability and facilitate selective reactions, making it a valuable reagent in various applications .
Properties
CAS No. |
67344-36-9 |
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Molecular Formula |
C8H22ClO3PSi2 |
Molecular Weight |
288.85 g/mol |
IUPAC Name |
[2-chloroethyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C8H22ClO3PSi2/c1-14(2,3)11-13(10,8-7-9)12-15(4,5)6/h7-8H2,1-6H3 |
InChI Key |
DITSEKKKRSDMQP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP(=O)(CCCl)O[Si](C)(C)C |
Origin of Product |
United States |
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